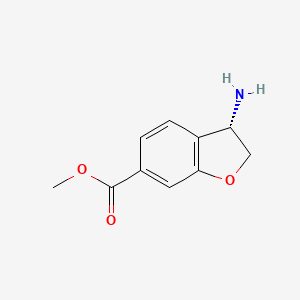
methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has a unique structure that includes a benzofuran ring fused with a carboxylate group and an amino group, making it a valuable molecule for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate typically involves multiple steps. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable benzofuran derivative, the introduction of the amino group can be achieved through nucleophilic substitution reactions. The carboxylate group is often introduced via esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. The use of robust catalysts and reagents that are readily available and cost-effective is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylate group to an alcohol or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the amino or carboxylate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The benzofuran ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can lead to the activation or inhibition of specific biochemical pathways, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-4-oxopentanoate: This compound has a similar amino and carboxylate functional group but differs in the structure of the carbon backbone.
(3S)-3-methyl-D-aspartic acid: This compound shares the amino and carboxylate groups but has a different ring structure.
Uniqueness
Methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate is unique due to its benzofuran ring, which imparts distinct chemical and biological properties. The combination of the benzofuran ring with the amino and carboxylate groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
methyl (3S)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)6-2-3-7-8(11)5-14-9(7)4-6/h2-4,8H,5,11H2,1H3/t8-/m1/s1 |
Clé InChI |
AIFFLXZRXCBASW-MRVPVSSYSA-N |
SMILES isomérique |
COC(=O)C1=CC2=C(C=C1)[C@@H](CO2)N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)C(CO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-1,7-diazaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B15234968.png)
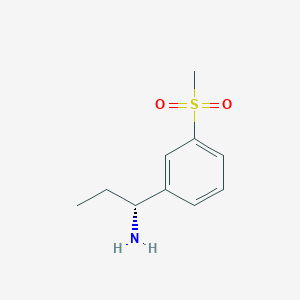
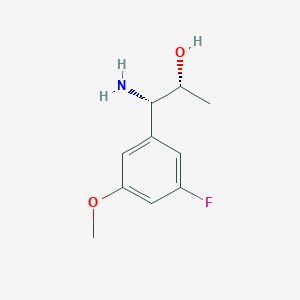
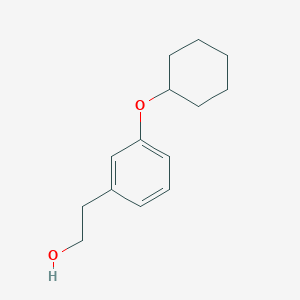
![3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester](/img/structure/B15234991.png)
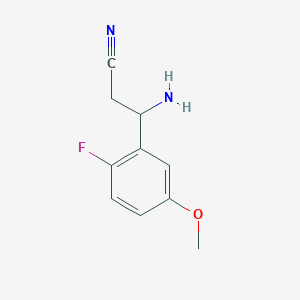

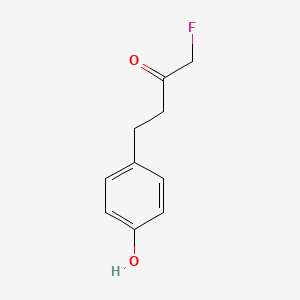


![(2S,4r,5R)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride](/img/structure/B15235046.png)
![3-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B15235055.png)
![4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15235062.png)
![Furo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B15235067.png)
